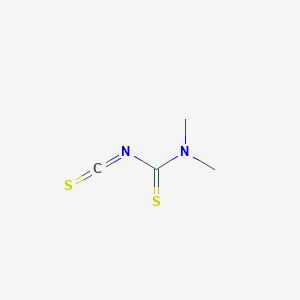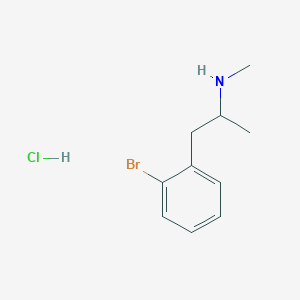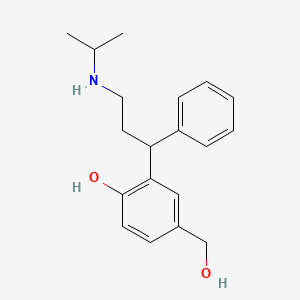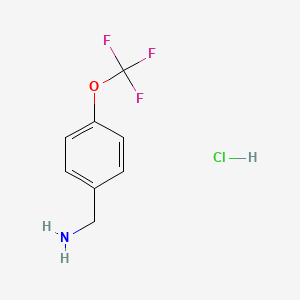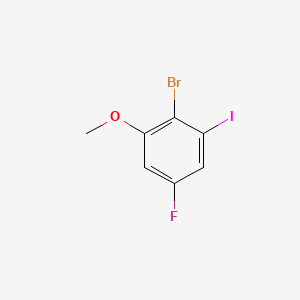
2-Bromo-5-fluoro-3-iodoanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluoro-3-iodoanisole is an organic compound with the molecular formula C7H5BrFIO It is a halogenated anisole derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-iodoanisole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 3-methoxyanisole through a series of electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. Fluorination can be performed using a fluorinating agent like Selectfluor. Iodination is often carried out using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-fluoro-3-iodoanisole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the aromatic ring or the substituents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling: Palladium catalysts (Pd(PPh3)4) with appropriate ligands in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anisoles, while coupling reactions can produce biaryl compounds or more complex aromatic systems.
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-3-iodoanisole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluoro-3-iodoanisole depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in electrophilic or nucleophilic reactions. The methoxy group can also influence the reactivity of the compound by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-fluoro-3-chloroanisole
- 2-Bromo-5-fluoro-3-methylanisole
- 2-Bromo-5-fluoro-3-nitroanisole
Uniqueness
2-Bromo-5-fluoro-3-iodoanisole is unique due to the presence of three different halogen atoms on the benzene ringThe presence of iodine, in particular, allows for specific coupling reactions that are not possible with other halogens .
Propiedades
Fórmula molecular |
C7H5BrFIO |
|---|---|
Peso molecular |
330.92 g/mol |
Nombre IUPAC |
2-bromo-5-fluoro-1-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3 |
Clave InChI |
RMUIHEHLJNJREI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)F)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


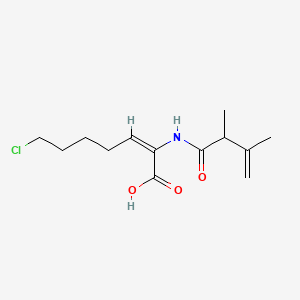
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
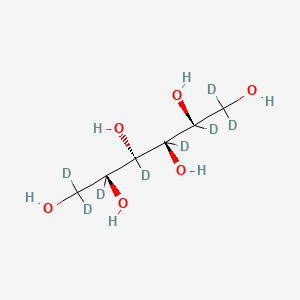
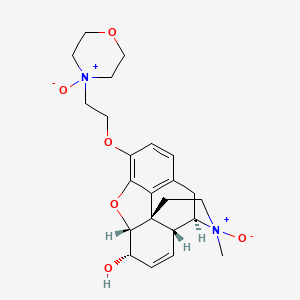
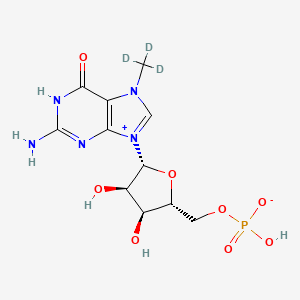
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)
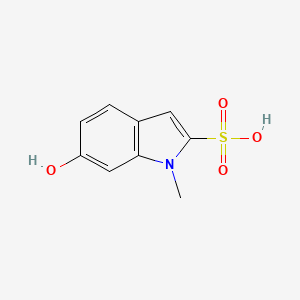
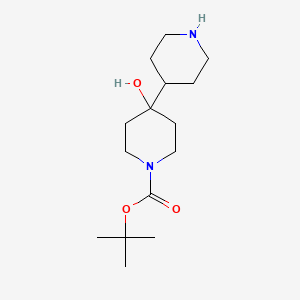
![Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate](/img/structure/B13424363.png)
